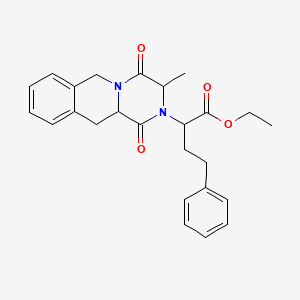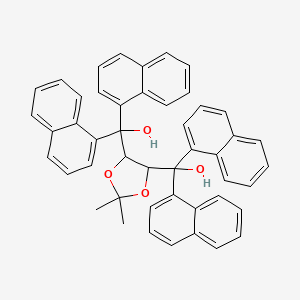
Diketopiperazine derivative OF quinapril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. Diketopiperazines are a class of organic compounds characterized by a cyclic dipeptide structure. Quinapril Diketopiperazine is formed through the cyclization of Quinapril, resulting in a stable six-membered ring structure that exhibits unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the cyclization of Quinapril. One common method includes adjusting the pH of a solution of the benzyl ester maleate salt of Quinapril to between 7.5 and 8.5 in a mixture of water and an organic solvent. This is followed by catalytic hydrogenation in an alcoholic solvent in the presence of concentrated hydrochloric acid or hydrogen chloride and catalytic amounts of palladium on carbon. The resulting residue is crystallized by evaporating the alcoholic solvent from a nitroalkane solvent, yielding crystalline Quinapril hydrochloride, which is then dried under vacuum to obtain the amorphous form .
Industrial Production Methods: Industrial production of Quinapril Diketopiperazine typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: Quinapril Diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert Quinapril Diketopiperazine into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler cyclic dipeptides .
科学的研究の応用
Quinapril Diketopiperazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic dipeptide chemistry and for developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinapril Diketopiperazine is explored for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for synthesizing other bioactive molecules
作用機序
Quinapril Diketopiperazine exerts its effects primarily through the inhibition of angiotensin-converting enzyme, similar to its parent compound Quinapril. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation, contributing to its therapeutic effects .
類似化合物との比較
Quinaprilat: The active diacid metabolite of Quinapril, which also inhibits angiotensin-converting enzyme.
Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Captopril: A sulfhydryl-containing angiotensin-converting enzyme inhibitor used for similar indications.
Uniqueness: Quinapril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts distinct chemical and biological properties. Unlike other angiotensin-converting enzyme inhibitors, its diketopiperazine form offers additional stability and potential for diverse chemical modifications, making it a valuable compound for research and development .
特性
分子式 |
C25H28N2O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3 |
InChIキー |
NDDYKENLGBOEPD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)



![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)


![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
